molecular formula C14H13N3O B4560353 5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4560353
M. Wt: 239.27 g/mol
InChI Key: BHVXNJIJVBYXIQ-UHFFFAOYSA-N
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Description

5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.105862047 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

"5-(Allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile" and related compounds are pivotal in synthetic chemistry for creating diverse heterocyclic structures. Chumachenko et al. (2014) demonstrated the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents, highlighting the compound's role in producing novel oxazole derivatives with potential therapeutic applications (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Anticancer Research

The compound's framework is used in anticancer research to synthesize derivatives with potential therapeutic effects. Kachaeva et al. (2018) synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their in vitro anticancer activities against various cancer cell lines. The study found that these derivatives exhibited significant growth inhibitory and cytostatic activities, particularly against leukemia cell lines, suggesting the compound's value in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Yadav et al. (2016) explored pyranopyrazole derivatives, including structures similar to "this compound," for protecting mild steel in HCl solution. These compounds demonstrated high inhibition efficiency, showcasing their potential as effective corrosion inhibitors (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular Probes

The oxazole ring, a core part of "this compound," plays a significant role in developing fluorescent molecular probes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with modifications at positions 4 and 2 of the phenyl rings, creating fluorescent solvatochromic dyes for biological studies. These compounds exhibit strong solvent-dependent fluorescence, useful in developing sensitive fluorescent molecular probes for biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Properties

IUPAC Name

2-(2-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-8-16-14-12(9-15)17-13(18-14)11-7-5-4-6-10(11)2/h3-7,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVXNJIJVBYXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
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5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.